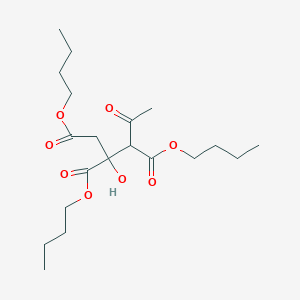Citroflex A-4
CAS No.:
Cat. No.: VC13452114
Molecular Formula: C20H34O8
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H34O8 |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | tributyl 2-hydroxy-4-oxopentane-1,2,3-tricarboxylate |
| Standard InChI | InChI=1S/C20H34O8/c1-5-8-11-26-16(22)14-20(25,19(24)28-13-10-7-3)17(15(4)21)18(23)27-12-9-6-2/h17,25H,5-14H2,1-4H3 |
| Standard InChI Key | PESZCXUNMKAYME-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)CC(C(C(=O)C)C(=O)OCCCC)(C(=O)OCCCC)O |
| Canonical SMILES | CCCCOC(=O)CC(C(C(=O)C)C(=O)OCCCC)(C(=O)OCCCC)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Citroflex A-4, or acetyl tributyl citrate, is a triester derivative of citric acid. Its systematic IUPAC name is tributyl 2-hydroxy-4-oxopentane-1,2,3-tricarboxylate, reflecting the substitution of three butyl groups and one acetyl group onto the citric acid backbone . The compound’s molecular structure (Fig. 1) features a central citric acid core modified with butyl ester groups at positions 1, 2, and 3, and an acetyl group at position 4. This configuration enhances its plasticizing efficiency while maintaining compatibility with polar polymers such as polyvinyl chloride (PVC) and cellulose derivatives .
Table 1: Molecular and Physical Properties of Citroflex A-4
The compound’s low melting point (-80 °C) and high boiling point (331 °C) make it suitable for high-temperature processing in polymer manufacturing . Its liquid state at room temperature facilitates blending with resins without requiring solvent additives .
Synthesis and Industrial Production
Manufacturing Process
Citroflex A-4 is synthesized via esterification of citric acid with n-butanol, followed by acetylation of the hydroxyl group. The reaction proceeds in two stages:
-
Esterification: Citric acid reacts with excess n-butanol under acidic catalysis to form tributyl citrate.
-
Acetylation: The intermediate is treated with acetic anhydride to acetylate the remaining hydroxyl group, yielding acetyl tributyl citrate .
Morimura Bros. employs batch reactors for production, ensuring a purity >98% as required for food-contact applications . The process avoids phthalate-based catalysts, aligning with global trends toward non-phthalate plasticizers .
Quality Control and Specifications
Applications in Polymer Science and Consumer Products
Food Packaging Materials
Citroflex A-4 is a primary plasticizer for PVC films used in food wrapping. Its approval under FDA 21 CFR §175.300 and EU Regulation 10/2011 stems from its low migration rates (<0.05 mg/dm) and absence of endocrine-disrupting effects . Comparative studies show it outperforms di-2-ethylhexyl phthalate (DEHP) in flexibility retention at low temperatures (-20 °C) .
Table 2: Key Applications of Citroflex A-4
| Industry | Application | Function |
|---|---|---|
| Food Packaging | PVC cling films | Enhances flexibility, reduces brittleness |
| Pharmaceuticals | Tablet coating agents | Plasticizes ethyl cellulose coatings |
| Cosmetics | Nail polish formulations | Improves gloss and adhesion |
| Printing Inks | Gravure inks | Increases pigment dispersion |
Pharmaceutical and Cosmetic Uses
In pharmaceuticals, Citroflex A-4 plasticizes film coatings for tablets, ensuring uniform drug release profiles. The Cosmetic Ingredient Review (CIR) panel affirms its safety in nail polishes and lotions at concentrations ≤10% . Its low volatility (<0.01% weight loss at 150 °C) prevents leaching during product storage .
| Endpoint | Result | Study Duration |
|---|---|---|
| Acute Oral LD (rat) | >31,500 mg/kg | 21 days |
| Dermal Irritation | Mild erythema at 500 mg/kg | 72 hours |
| Ocular Irritation | Transient conjunctival redness | 24 hours |
Regulatory Status and Global Compliance
U.S. and European Regulations
Citroflex A-4 is listed in the FDA’s Inventory of Effective Food Contact Substances (FCS No. 1783) and complies with EU REACH Annex XVII restrictions on phthalates . The European Food Safety Authority (EFSA) assigns an acceptable daily intake (ADI) of 10 mg/kg body weight, citing no genotoxic or carcinogenic concerns .
Asian Markets
In Japan, Morimura Bros. holds exclusive manufacturing rights, supplying Citroflex A-4 for medical devices under the Pharmaceutical and Medical Devices Act (PMDA) . China’s GB 9685-2016 standard permits its use in food-contact polymers at concentrations ≤40% .
Comparative Analysis with Alternative Plasticizers
Performance vs. Phthalates
Citroflex A-4 matches the plasticizing efficiency of DEHP in PVC films but offers superior thermal stability (decomposition temperature: 331 °C vs. 280 °C for DEHP) . Its higher molecular weight reduces volatility, minimizing fogging in automotive interiors .
Environmental Impact
Biodegradation studies indicate 80% mineralization of Citroflex A-4 within 28 days under aerobic conditions, outperforming persistent phthalates . Aquatic toxicity tests show a 96-hour LC >100 mg/L in Daphnia magna, classifying it as “practically non-toxic” .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume